molecular formula C20H24N2O B051846 4-(Diphenylmethyl)-1-(2,3-epoxypropyl)piperazine CAS No. 111452-72-3

4-(Diphenylmethyl)-1-(2,3-epoxypropyl)piperazine

Cat. No.: B051846
CAS No.: 111452-72-3
M. Wt: 308.4 g/mol
InChI Key: PNBNIKKSFYNIFB-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine typically involves the reaction of diphenylmethylpiperazine with an epoxide compound. One common method is the reaction of diphenylmethylpiperazine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can result in various substituted piperazine derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the modification of enzyme activity or receptor binding, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: Lacks the epoxide group, making it less reactive.

    4-[(Oxiran-2-yl)methyl]piperazine: Lacks the diphenylmethyl group, affecting its binding properties and reactivity.

    N,N-dimethyl-1-(oxiran-2-yl)methanamine: Contains an epoxide group but has different substituents, leading to different reactivity and applications.

Uniqueness

1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine is unique due to the presence of both the diphenylmethyl and epoxide groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for a wide range of applications in scientific research.

Properties

CAS No.

111452-72-3

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

1-benzhydryl-4-(oxiran-2-ylmethyl)piperazine

InChI

InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-13-11-21(12-14-22)15-19-16-23-19/h1-10,19-20H,11-16H2

InChI Key

PNBNIKKSFYNIFB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2CO2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(diphenylmethyl)piperazine (10.0 g) was dissolved in acetonitrile (50 ml) and sodium carbonate (6.5 g) and epibromohydrin (6.8 g) were added thereto and heated at reflux for 2.5 hours. After the resultant salt was filtered, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (Waco Gel C-200, 200 g) and eluted with a mixed solvent of chloroform (99 parts)+methanol (1 part) to give 1-(diphenylmethyl)-4-(1-(2,3-epoxy) propyl)piperazine (5.9 g).
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10 g
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6.8 g
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Synthesis routes and methods II

Procedure details

In acetone, 1-(diphenylmethyl)piperazine (6.0 g) was dissolved (20 v/w), and potassium carbonate (1.5 eq.) and epibromohydrin (2.0 eq.) were added thereto, and the obtained mixture was heated to reflux for 3.5 hours. The salt produced by the reaction was separated by filtration, and the filtrate was then concentrated in vacuo to obtain a crude product of 1-(diphenylmethyl)-4-(1-(2,3-epoxy)propyl)piperazine.
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6 g
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